molecular formula C13H10ClN2O3- B1255388 2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate

2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate

Cat. No. B1255388
M. Wt: 277.68 g/mol
InChI Key: PIZCXVUFSNPNON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clofencet(1-) is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of clofencet. It is a conjugate base of a clofencet.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various chemical derivatives, such as tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, exhibiting weak antibacterial activity. This showcases its potential in creating diverse bioactive molecules (Anusevičius et al., 2014).
  • Single crystal X-ray structural analysis of polymorphs of related compounds indicates potential for detailed molecular study, aiding in understanding the structural characteristics of derivatives (Ramazani et al., 2019).

Antimicrobial and Pharmacological Properties

  • Several studies have synthesized compounds using derivatives of this chemical, showing varying degrees of antibacterial and antifungal activities. This suggests its utility in the development of new antimicrobial agents (Desai et al., 2007).
  • Its derivatives have also been evaluated for pharmacological importance, particularly in antimicrobial activities, suggesting its potential in medical research and drug development (Achutha et al., 2017).

Agricultural Applications

  • One study developed a new synthesis method for a derivative of this compound as a hybridizing agent for wheat, demonstrating its potential application in agriculture (Zeng-yan, 2011).

Material Science and Dye Applications

  • The compound has been utilized in the synthesis of disperse dyes for fabrics such as polyester and nylon, indicating its role in material science and textile engineering (Abolude et al., 2021).

properties

Molecular Formula

C13H10ClN2O3-

Molecular Weight

277.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19)/p-1

InChI Key

PIZCXVUFSNPNON-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate
Reactant of Route 2
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate
Reactant of Route 4
Reactant of Route 4
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate
Reactant of Route 6
Reactant of Route 6
2-(p-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.